molecular formula C12H11NO4S2 B277340 Methyl 2-(thiophen-2-ylsulfonylamino)benzoate

Methyl 2-(thiophen-2-ylsulfonylamino)benzoate

Cat. No.: B277340
M. Wt: 297.4 g/mol
InChI Key: FFOJUOXUVOQZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(thiophen-2-ylsulfonylamino)benzoate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring, a sulfonyl group, and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(thiophen-2-ylsulfonylamino)benzoate typically involves the reaction of thiophene-2-sulfonyl chloride with methyl 2-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(thiophen-2-ylsulfonylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 2-(thiophen-2-ylsulfonylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(thiophen-2-ylsulfonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues, further enhancing the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonyl chloride
  • Methyl 2-aminobenzoate
  • 2-(Thiophene-2-sulfonylamino)-benzoic acid

Uniqueness

Methyl 2-(thiophen-2-ylsulfonylamino)benzoate is unique due to the combination of the thiophene ring, sulfonyl group, and benzoic acid methyl ester moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C12H11NO4S2

Molecular Weight

297.4 g/mol

IUPAC Name

methyl 2-(thiophen-2-ylsulfonylamino)benzoate

InChI

InChI=1S/C12H11NO4S2/c1-17-12(14)9-5-2-3-6-10(9)13-19(15,16)11-7-4-8-18-11/h2-8,13H,1H3

InChI Key

FFOJUOXUVOQZPV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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